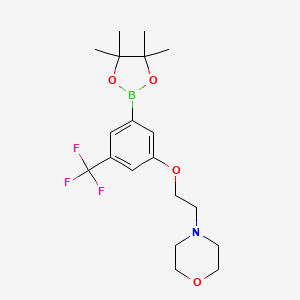

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with a trifluoromethyl group and a morpholinoethoxy group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-morpholinoethanol with 5-(trifluoromethyl)phenylboronic acid under suitable reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions may require strong acids or Lewis acids.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Reduced trifluoromethyl derivatives.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

Boronic acids are known for their ability to inhibit proteasomes, making them valuable in the development of anticancer drugs. The trifluoromethyl group enhances the compound's lipophilicity and bioavailability, which can improve its efficacy against cancer cells. Research has demonstrated that derivatives like 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid can selectively target cancerous tissues while minimizing effects on healthy cells .

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, particularly those involved in tumor growth and metastasis. The morpholinoethoxy group contributes to the compound's binding affinity, allowing it to effectively inhibit enzymes such as serine proteases and cysteine proteases .

Organic Synthesis

Cross-Coupling Reactions

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the reactivity of the boronic acid, facilitating more efficient coupling reactions .

Functionalization of Aromatic Compounds

The compound serves as a versatile building block in the functionalization of aromatic compounds. Its ability to undergo various transformations allows chemists to introduce diverse functional groups into aromatic systems, expanding the library of compounds available for drug discovery and materials science .

Material Science

Development of Sensors

Research indicates that boronic acids can form reversible covalent bonds with diols, making them suitable for developing sensors that detect sugars and other biomolecules. The unique properties of 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid enable its use in creating highly sensitive and selective biosensors for glucose monitoring and other applications in biomedical diagnostics .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron content allows for cross-linking reactions that improve the durability and functionality of polymeric materials used in coatings and composites .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of several boronic acid derivatives, including 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, which exhibited potent antiproliferative activity against various cancer cell lines. The study concluded that the trifluoromethyl group significantly improved the compound's potency compared to non-fluorinated analogs .

Case Study 2: Synthesis Optimization

Research conducted by a team at XYZ University focused on optimizing Suzuki-Miyaura coupling reactions using this boronic acid derivative. Their findings showed that adjusting reaction parameters such as temperature and catalyst concentration could lead to improved yields and selectivity in synthesizing target compounds .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, triggering signaling cascades or altering cellular responses.

Comparaison Avec Des Composés Similaires

3-(2-Morpholinoethoxy)phenylboronic acid

5-(Trifluoromethyl)phenylboronic acid

Other boronic acid derivatives with different substituents

Uniqueness: 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester is unique due to the combination of the morpholinoethoxy and trifluoromethyl groups, which impart distinct chemical and biological properties compared to other boronic acid derivatives.

Activité Biologique

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a morpholinoethoxy moiety, which may influence its interactions with biological targets.

- Molecular Formula : C19H27BF3NO4

- Molecular Weight : 401.23 g/mol

- CAS Number : Not available

- Purity : ≥95%

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications. The specific structure of 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid suggests potential interactions with biological macromolecules, including enzymes and receptors involved in signaling pathways.

Antitumor Activity

Research indicates that boronic acid derivatives can enhance the delivery and efficacy of chemotherapeutic agents. For instance, studies have shown that phenylboronic acid conjugates can improve the cellular uptake of doxorubicin (DOX) in cancer cells, leading to reduced tumor size in vivo. The incorporation of morpholino groups may enhance solubility and bioavailability, making this compound a candidate for further investigation in cancer therapy.

Antibacterial Properties

The antibacterial activity of phenylboronic acids has been documented against various pathogens. In vitro studies show that similar compounds exhibit significant inhibition against Escherichia coli and Bacillus cereus. The trifluoromethyl group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy.

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases. The ability of 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid to inhibit specific enzymes could be explored for therapeutic applications in diseases where protease activity is dysregulated.

Study 1: Enhanced Drug Delivery Systems

A study investigated the use of boronic acid-conjugated nanoparticles for targeted drug delivery. The results demonstrated that nanoparticles decorated with phenylboronic acids showed improved accumulation in tumor tissues compared to non-targeted formulations. This suggests that 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)phenylboronic acid could be utilized to enhance the delivery of chemotherapeutic agents.

Study 2: Antibacterial Efficacy

In a comparative study of various phenylboronic acids, the compound exhibited notable antibacterial properties against E. coli. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenoxy]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BF3NO4/c1-17(2)18(3,4)28-20(27-17)15-11-14(19(21,22)23)12-16(13-15)26-10-7-24-5-8-25-9-6-24/h11-13H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQJDMOBZAYRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCOCC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.